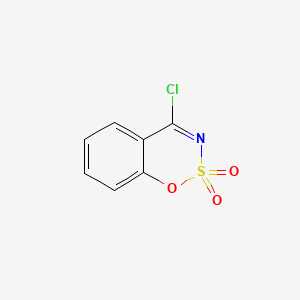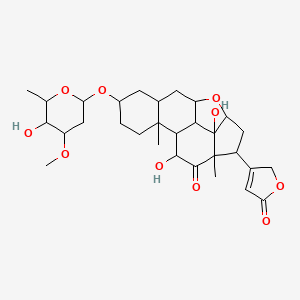
Sarveroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarveroside is a steroid glycoside, specifically a cardenolide, known for its biological activity. It is derived from Sarverogenin and is chemically identified as Sarverogenin 3-O-β-D-sarmentoside . This compound has been studied for its potential pharmacological properties and applications in various fields.
Métodos De Preparación
The synthesis of Sarveroside involves several steps, starting from the extraction of Sarverogenin. The glycosylation of Sarverogenin with β-D-sarmentoside is a key step in the preparation of this compound. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the glycosylation process
Análisis De Reacciones Químicas
Sarveroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
Substitution: Substitution reactions involving this compound can occur at the glycosidic linkage, where different sugar moieties can be introduced.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sarveroside is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its role as a natural product with biological activity.
Medicine: this compound has potential pharmacological applications, including its use as a cardiotonic agent due to its structural similarity to other cardenolides.
Mecanismo De Acción
The mechanism of action of Sarveroside involves its interaction with specific molecular targets, such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound can exert cardiotonic effects, similar to other cardenolides. This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac muscle contraction .
Comparación Con Compuestos Similares
Sarveroside is similar to other cardenolides, such as digitoxin and ouabain. it is unique due to its specific glycosylation pattern and the presence of the β-D-sarmentoside moiety. This uniqueness may contribute to its distinct biological activity and potential therapeutic applications .
Similar compounds include:
- Digitoxin
- Ouabain
- Digoxin
These compounds share structural similarities with this compound but differ in their glycosylation patterns and specific biological activities .
Propiedades
Número CAS |
545-36-8 |
|---|---|
Fórmula molecular |
C30H42O10 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
10,16-dihydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-8,12-dimethyl-13-(5-oxo-2H-furan-3-yl)-18-oxapentacyclo[13.2.1.03,8.09,17.012,16]octadecan-11-one |
InChI |
InChI=1S/C30H42O10/c1-13-25(32)19(36-4)11-22(38-13)39-16-5-6-28(2)15(8-16)9-18-23-24(28)26(33)27(34)29(3)17(14-7-21(31)37-12-14)10-20(40-18)30(23,29)35/h7,13,15-20,22-26,32-33,35H,5-6,8-12H2,1-4H3 |
Clave InChI |
XYPIGUUTGMMFPH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5C3C(C(=O)C6(C5(C(O4)CC6C7=CC(=O)OC7)O)C)O)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
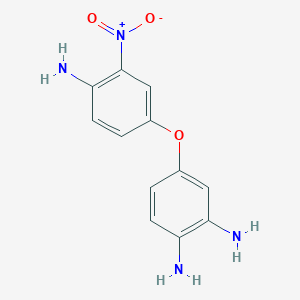
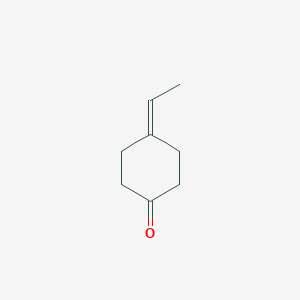
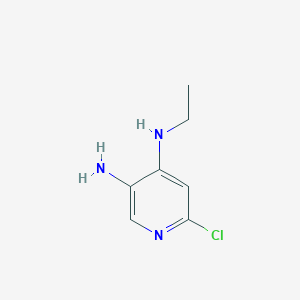
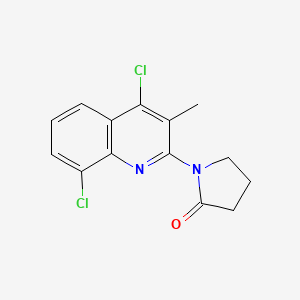
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
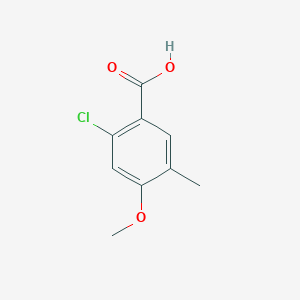
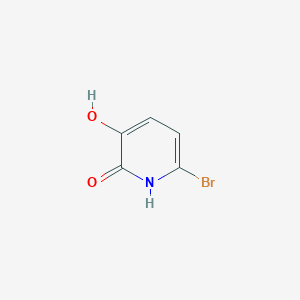
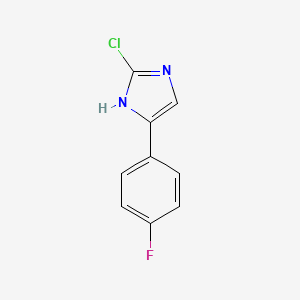
![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
